(4-Formylphenyl) 3-methoxybenzoate
Description
Properties
IUPAC Name |
(4-formylphenyl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-14-4-2-3-12(9-14)15(17)19-13-7-5-11(10-16)6-8-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFXPVMPYPUMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formylphenyl) 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 4-formylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further improve the reaction rate and selectivity. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Formylphenyl) 3-methoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(Carboxyphenyl) 3-methoxybenzoate.
Reduction: 4-(Hydroxymethylphenyl) 3-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(4-Formylphenyl) 3-methoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Formylphenyl) 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing groups (e.g., -NO₂, -CHO) increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles.
- Methoxy groups stabilize aromatic systems via resonance, reducing susceptibility to electrophilic attack .
Thermal Stability and Decomposition
Thermal behavior varies with substituents and metal coordination:
- Thorium(IV) 4-methoxybenzoate decomposes to ThO₂ at high temperatures, with intermediates like thorium oxocarbonate .
- Lanthanide 3-methoxybenzoates (La–Sm) exhibit dehydration followed by polymorphic transformations and decomposition to oxides .
- Formyl-containing esters (e.g., 4-formylphenyl quinoline carboxylates) show moderate thermal stability, with decomposition pathways influenced by the formyl group’s electron-withdrawing nature .
Comparison :
The formyl group in this compound may lower thermal stability compared to methoxy-substituted analogs due to increased susceptibility to oxidative degradation.
Coordination Chemistry
- 3-Methoxybenzoate salts with lanthanides (La–Sm) form bidentate carboxylate complexes, as evidenced by IR bands at 1568 cm⁻¹ (νₐₛ(COO⁻)) and 1400 cm⁻¹ (νₛ(COO⁻)) .
Key Difference :
While 3-methoxybenzoate acts primarily as a carboxylate ligand, the formyl group in this compound introduces additional coordination sites, enabling multifunctional binding modes.
Spectroscopic Features
- IR Spectroscopy : The ester carbonyl (C=O) in this compound is expected near 1720–1700 cm⁻¹, distinct from carboxylate bands (1568–1400 cm⁻¹) in 3-methoxybenzoate salts .
- NMR : The formyl proton resonates near δ 9.8–10.0 ppm, while methoxy protons appear at δ 3.8–4.0 ppm, as seen in related triazine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Formylphenyl) 3-methoxybenzoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via esterification between 4-formylphenol and 3-methoxybenzoic acid derivatives. A typical procedure involves activating the carboxylic acid (e.g., using thionyl chloride or DCC/DMAP) followed by nucleophilic acyl substitution with the phenolic component under anhydrous conditions (e.g., THF or DCM). Reaction optimization includes temperature control (0–25°C), stoichiometric ratios (1:1.2 acid/phenol), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Key analytical validation includes monitoring by TLC and confirming yields via NMR .
| Reaction Step | Conditions | Key Reagents | Yield |
|---|---|---|---|
| Acid Activation | 0–5°C, 2 h | SOCl₂, DCM | 95% |
| Esterification | RT, 12 h | 4-Formylphenol, Pyridine | 78% |
| Purification | Column Chromatography | Hexane/EtOAc (7:3) | >98% Purity |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 10.0 ppm (formyl proton), δ 8.2–7.4 ppm (aromatic protons), and δ 3.9 ppm (methoxy group) confirm substitution patterns .
- ¹³C NMR : Signals at δ 190 ppm (carbonyl of formyl) and δ 168 ppm (ester carbonyl) validate the ester linkage .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₅H₁₂O₄: 256.0735).
- IR Spectroscopy : Bands at 1720 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (formyl C=O) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in EtOAc or THF. Stability tests show degradation <5% after 48 h at 4°C in DMSO. Hydrolysis studies (pH 7.4 buffer, 37°C) indicate ester bond cleavage over 72 h, monitored via HPLC .
Advanced Research Questions
Q. How does the electron-withdrawing formyl group influence the reactivity of the aromatic ester in cross-coupling reactions?
- Answer : The formyl group activates the phenyl ring toward electrophilic substitution, enabling Suzuki-Miyaura coupling (e.g., with aryl boronic acids). Kinetic studies show a 40% faster reaction rate compared to non-formylated analogs. Optimization requires Pd(OAc)₂ (5 mol%), SPhos ligand, and K₂CO₃ in dioxane/H₂O (80°C, 12 h) .
| Substrate | Reaction Time | Yield |
|---|---|---|
| (4-Formylphenyl) ester | 12 h | 85% |
| Non-formylated analog | 18 h | 72% |
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Answer : Discrepancies often arise from metabolic instability (e.g., ester hydrolysis). Mitigation strategies include:
- Prodrug Design : Masking the ester with tert-butyl or PEG groups to enhance plasma stability .
- Microsomal Assays : Incubating with liver microsomes (human/rat) to identify metabolites (e.g., 3-methoxybenzoic acid as a major byproduct) .
- Pharmacokinetic Modeling : Adjusting dosing regimens based on half-life (t₁/₂ = 2.5 h in mice) and bioavailability (F = 22%) .
Q. How is this compound utilized in designing covalent organic frameworks (COFs) for catalytic applications?
- Answer : The formyl group participates in Schiff-base condensations with amines to form imine-linked COFs. For example, condensation with 1,3,5-tris(4-aminophenyl)benzene yields a porous framework (BET surface area = 980 m²/g) effective in photocatalysis. XRD and gas adsorption data confirm crystallinity and pore size (~1.8 nm) .
| COF Property | Value |
|---|---|
| Surface Area | 980 m²/g |
| Pore Size | 1.8 nm |
| Photocatalytic Efficiency (H₂ evolution) | 12 mmol/g/h |
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
- Answer : Variations (e.g., 145–152°C) stem from polymorphic forms or residual solvents. Single-crystal XRD identifies two polymorphs: monoclinic (mp = 148°C) and orthorhombic (mp = 153°C). Slower crystallization (0.5°C/min) from EtOH yields the pure monoclinic form .
Key Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
